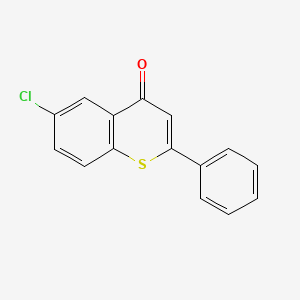

6-chloro-2-phenyl-4H-thiochromen-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-phenylthiochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClOS/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZFKFYANORKHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(S2)C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of the 6 Chloro 2 Phenyl 4h Thiochromen 4 One Core

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of the thiochromenone system is susceptible to electrophilic aromatic substitution. The substitution pattern is directed by the existing substituents: the chloro group and the fused heterocyclic ring. While specific studies on 6-chloro-2-phenyl-4H-thiochromen-4-one are limited, the Vilsmeier-Haack reaction on the related thiochroman-4-one (B147511) provides insight into the reactivity of the core. researchgate.net The Vilsmeier-Haack reaction is a formylation reaction that utilizes a Vilsmeier reagent, typically generated from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce a formyl group onto an electron-rich aromatic ring. ijpcbs.comnrochemistry.comcambridge.orgwikipedia.orgorganic-chemistry.org In the case of thiochroman-4-one, treatment with an excess of the Vilsmeier-Haack reagent at elevated temperatures results in the formation of 4-oxo-4H-thiochromene-3-carbaldehyde. researchgate.net This indicates that under these conditions, formylation occurs at the C-3 position of the heterocyclic ring rather than the benzene ring.

Reactions at the Thiochromenone Carbonyl Group

The carbonyl group at the C-4 position of the thiochromenone ring is a key site for nucleophilic attack, leading to a variety of addition and condensation products. masterorganicchemistry.comksu.edu.salibretexts.orgyoutube.comyoutube.com

Nucleophilic Additions and Condensations

By analogy with the well-established reactivity of ketones and the related thiochroman-4-ones, the carbonyl group of this compound is expected to undergo condensation reactions with various nucleophiles. researchgate.net For instance, the base-catalyzed Aldol condensation of thiochroman-4-one with aromatic aldehydes yields 3-arylidene-1-thiochroman-4-ones. researchgate.net Similarly, condensation with hydrazines is a common transformation. Thiochroman-4-one reacts with phenylhydrazine (B124118) to form the corresponding phenylhydrazone. researchgate.net These reactions are fundamental in extending the molecular framework and introducing new functional groups. youtube.comresearchgate.net

| Reactant | Reagent | Product Type | Reference |

| Thiochroman-4-one | Aromatic aldehyde | 3-Arylidene-1-thiochroman-4-one | researchgate.net |

| Thiochroman-4-one | Phenylhydrazine | Phenylhydrazonothiochroman-4-one | researchgate.net |

These examples with the saturated analogue strongly suggest that this compound would participate in similar condensation reactions, providing access to a wider array of complex heterocyclic systems.

Oxidation of the Sulfur Heteroatom

The sulfur atom in the thiochromenone ring can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone, which can significantly alter the biological and physicochemical properties of the molecule.

Formation of Sulfoxides and Sulfones

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established transformation in organic synthesis. organic-chemistry.orgorganic-chemistry.org A variety of oxidizing agents can be employed, with hydrogen peroxide being a common and environmentally benign choice. nih.gov The selectivity of the oxidation (sulfoxide vs. sulfone) can often be controlled by the reaction conditions, such as the stoichiometry of the oxidant and the temperature. mdpi.com For instance, the oxidation of various sulfides to sulfoxides can be achieved with high selectivity using hydrogen peroxide in glacial acetic acid. nih.gov More forceful conditions or a higher equivalence of the oxidizing agent typically lead to the formation of the sulfone. mdpi.com

While direct experimental data for the oxidation of this compound was not found in the surveyed literature, the general principles of sulfide (B99878) oxidation are broadly applicable. It is anticipated that this compound would undergo oxidation at the sulfur atom under standard conditions to yield the corresponding this compound-1-oxide (sulfoxide) and this compound-1,1-dioxide (sulfone).

| Starting Material | Oxidizing Agent | Product | Reference |

| Sulfide | Hydrogen Peroxide (controlled) | Sulfoxide | nih.govresearchgate.net |

| Sulfide | Hydrogen Peroxide (excess) | Sulfone | organic-chemistry.orgmdpi.com |

Reactions at the C-2 and C-3 Positions

The double bond between C-2 and C-3 in the thiochromenone ring offers a site for further functionalization, including dehydrogenation reactions to introduce unsaturation.

Dehydrogenation Reactions to form Unsaturated Linkages

While this compound already possesses a double bond at the C-2/C-3 position, its saturated analogue, 6-chloro-2-phenyl-2,3-dihydro-4H-thiochromen-4-one (6-chlorothiochroman-4-one), can be a precursor. The dehydrogenation of such saturated systems to their unsaturated counterparts is a valuable transformation. A relevant example is the dehydrogenation of 2-phenyl-chroman-4-one (the oxygen analogue of thiochroman-4-one) to 2-phenyl-chromen-4-one (flavone). rasayanjournal.co.in This reaction can be efficiently carried out using diacetoxyiodobenzene (B1259982) (DIB) under microwave irradiation in the presence of a base. rasayanjournal.co.in

| Starting Material | Reagent | Product | Reaction Conditions | Yield | Reference |

| 6-Chloro-2-phenyl-chroman-4-one | Diacetoxyiodobenzene (DIB), KOH | 6-Chloro-2-phenyl-chromen-4-one | Microwave, 4-5 min | 75% | rasayanjournal.co.in |

This methodology, proven effective for the chromanone system, provides a strong precedent for the analogous dehydrogenation of 6-chloro-2-phenylthiochroman-4-one to furnish the target this compound. This reaction is a key step in the synthesis of thioflavones from their dihydro precursors.

Arylidene Formation via Aldol Condensation

The methylene (B1212753) group at the C3 position of the thiochromenone core is activated by the adjacent carbonyl group, making it susceptible to condensation reactions with aldehydes. The base-catalyzed Claisen-Schmidt condensation of thiochroman-4-ones with various aromatic aldehydes is a known method for synthesizing 3-benzylidene derivatives. researchgate.net This reaction typically involves heating the thiochromanone and the aldehyde in the presence of a base like piperidine. researchgate.net

A related approach involves the reaction of trimethylsilyl (B98337) enol ethers of 4-thiochromanones with carbonyl compounds, catalyzed by a Lewis acid such as titanium tetrachloride, to yield 3-alkylidene products under mild conditions. cdnsciencepub.com While specific studies on this compound are not detailed, the general reactivity of the thiochromanone skeleton suggests its viability in such transformations. The reaction would involve the deprotonation at C3 followed by nucleophilic attack on the aldehyde's carbonyl carbon, and subsequent dehydration to yield a 3-arylidene-6-chloro-2-phenyl-4H-thiochromen-4-one. The substitution pattern on the aromatic aldehyde can be varied to produce a library of derivatives with different electronic and steric properties.

Table 1: Potential Arylidene Derivatives via Aldol Condensation

| Aldehyde Reactant | Expected Product Name |

| Benzaldehyde | 3-Benzylidene-6-chloro-2-phenyl-4H-thiochromen-4-one |

| 4-Methoxybenzaldehyde | 6-Chloro-3-(4-methoxybenzylidene)-2-phenyl-4H-thiochromen-4-one |

| 4-Nitrobenzaldehyde | 6-Chloro-3-(4-nitrobenzylidene)-2-phenyl-4H-thiochromen-4-one |

| 4-Chlorobenzaldehyde | 6-Chloro-3-(4-chlorobenzylidene)-2-phenyl-4H-thiochromen-4-one |

| Furan-2-carbaldehyde | 6-Chloro-2-phenyl-3-(furan-2-ylmethylene)-4H-thiochromen-4-one |

This table represents expected products based on the general reactivity of the thiochromanone core.

Ring-Opening and Rearrangement Pathways

The thiochromenone ring system, while relatively stable, can undergo ring-opening or rearrangement reactions under specific conditions, often initiated by targeting the reactive carbonyl group or the sulfur heteroatom.

One potential, though not explicitly documented for this specific compound, rearrangement is the Baeyer-Villiger oxidation. This reaction converts ketones to esters (or lactones from cyclic ketones) using peroxy acids. wiley-vch.de Applied to this compound, this could theoretically lead to a seven-membered thionolactone, which involves the insertion of an oxygen atom between the carbonyl carbon (C4) and the C3 carbon or the sulfur atom, depending on the migratory aptitude of the adjacent groups.

Another pathway involves the derivatization of the ketone, for example, into an oxime. Thiochroman-4-one oximes have been shown to undergo a nih.govnih.gov sigmatropic rearrangement to form ring-expanded products or other heterocyclic systems. researchgate.net

Ring-opening can also be achieved through nucleophilic attack. Strong nucleophiles can attack the carbonyl group, but ring-opening often requires more drastic conditions or activation. For instance, domino reactions involving the ring opening of related cyclopropane (B1198618) precursors by in-situ generated thiolate anions have been used to construct the thioflavone skeleton itself. nih.gov While this is a synthetic route to the core rather than a reaction of it, it highlights the types of bond-forming and breaking strategies that can be applied to this heterocyclic family. Lewis acids are also known to initiate ring-opening in cyclic ethers and could potentially activate the thiochromenone ring towards nucleophilic attack. mdpi.com

Derivatization Strategies for Structural Modification

The this compound core offers multiple sites for derivatization, allowing for systematic structural modifications to tune its properties. Key strategies include palladium-catalyzed cross-coupling reactions and functionalization of the sulfur atom.

A highly efficient method for modifying the 2-aryl substituent involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy has been developed to construct a wide array of 2-aryl-4H-thiochromen-4-one derivatives from 2-sulfinyl-thiochromone precursors and various arylboronic acids. nih.govacs.org The reaction proceeds in moderate to good yields and shows excellent tolerance for different functional groups on both the thiochromone (B8434766) core and the arylboronic acid. acs.org The presence of an electron-withdrawing group, such as the chloro group at the 6-position, is compatible with the reaction conditions. nih.gov This allows for the synthesis of a diverse library of compounds by varying the arylboronic acid partner.

The general procedure involves reacting a 2-(methylsulfinyl)-thiochromone with an arylboronic acid in the presence of a palladium catalyst like Pd(OAc)₂, a phosphine (B1218219) ligand such as XPhos, and a Lewis acid co-catalyst like Zn(OTf)₂ in a solvent like DMF at elevated temperatures. nih.gov

Table 2: Examples of Derivatization via Palladium-Catalyzed Cross-Coupling

| Arylboronic Acid | Resulting 2-Aryl Substituent | Product Name |

| Phenylboronic acid | Phenyl | 2-Phenyl-4H-thiochromen-4-one nih.gov |

| 4-Fluorophenylboronic acid | 4-Fluorophenyl | 2-(4-Fluorophenyl)-4H-thiochromen-4-one nih.gov |

| 4-(Benzyloxy)phenylboronic acid | 4-(Benzyloxy)phenyl | 2-(4-(Benzyloxy)phenyl)-4H-thiochromen-4-one nih.gov |

This table is based on reported syntheses for the general 2-aryl-4H-thiochromen-4-one scaffold, which are applicable to the 6-chloro derivative.

Further derivatization can be achieved by targeting the sulfur atom. For example, oxidation of the sulfide in the thiochromanone ring to a sulfoxide or a sulfone is a common transformation. researchgate.net Oxidation of (E)-3-arylidene-1-thiochroman-4-ones with dimethyldioxirane (B1199080) (DMD) yields the corresponding sulfones, and oxidation of 3-benzyl-4H-1-thiochromen-4-ones with hydrogen peroxide gives the 1,1-dioxide derivatives. researchgate.net These modifications drastically alter the electronic properties and geometry of the heterocyclic core, providing another avenue for structural diversification.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution NMR Spectroscopy for Complex Thiochromenone Structures

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic compounds. For 6-chloro-2-phenyl-4H-thiochromen-4-one, both ¹H and ¹³C NMR provide critical data on the chemical environment of each nucleus.

While specific spectral data for the 6-chloro derivative is not widely published, the expected chemical shifts can be inferred from closely related 6-substituted-2-phenyl-4H-thiochromen-4-one analogs, such as the 6-methyl, 6-methoxy, and 6-nitro derivatives. nih.gov The ¹H NMR spectrum would feature signals in the aromatic region (typically δ 7.0-9.0 ppm) and a characteristic singlet for the vinylic proton at the C-3 position. The ¹³C NMR spectrum is expected to show a signal for the carbonyl carbon (C-4) around δ 180 ppm, along with signals for the other aromatic and vinylic carbons. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: These are predicted values based on analogs and general substituent effects. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| 3 | ~7.3 | ~124 |

| 4 | - | ~180 |

| 4a | - | ~136 |

| 5 | ~8.5 | ~128 |

| 7 | ~7.6 | ~133 |

| 8 | ~7.6 | ~127 |

| 2' & 6' | ~7.7 | ~127 |

| 3' & 5' | ~7.5 | ~129 |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show correlations between adjacent protons on the aromatic rings (e.g., between H-7 and H-8).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms (¹J-coupling). Each proton signal is linked to the signal of the carbon it is attached to, allowing for the straightforward assignment of protonated carbons.

Mass Spectrometry (HRMS, ESI-MS) for Elemental Composition and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique often used to generate the protonated molecule [M+H]⁺, which can then be analyzed by a high-resolution mass spectrometer (HRMS).

For this compound (C₁₅H₉ClOS), HRMS provides a highly accurate mass measurement, which can confirm the molecular formula. nih.gov A key feature in the mass spectrum would be the characteristic isotopic pattern of chlorine, with two major peaks for the molecular ion corresponding to the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio of intensity.

Table 2: High-Resolution Mass Spectrometry Data for [M+H]⁺

| Ion | Molecular Formula | Calculated m/z | Isotopic Signature |

|---|---|---|---|

| [M+H]⁺ | C₁₅H₁₀³⁵ClOS⁺ | 273.0135 | M⁺ peak |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| Carbonyl | C=O | 1630-1655 |

| Aromatic | C=C | 1450-1600 |

| Aryl-Sulfur | C-S | 600-800 |

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. bldpharm.com If suitable single crystals of this compound could be grown, SC-XRD analysis would provide definitive information on:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Conformation: The planarity of the thiochromenone ring system and the torsion angle of the phenyl group at the C-2 position relative to the core structure.

Intermolecular interactions: How the molecules pack together in the crystal lattice, revealing any π-π stacking or other non-covalent interactions.

While a crystal structure for this specific compound is not publicly available, studies on related chromone (B188151) and chromene derivatives have been performed, providing insight into the expected structural features. researchgate.netresearchgate.net

Conducting SC-XRD experiments at low temperatures (e.g., 100 K) is a standard practice to enhance the quality of the diffraction data. By cooling the crystal, the thermal motion of the atoms is significantly reduced. This results in more sharply defined electron density maps, leading to more precise and accurate determination of atomic positions, bond lengths, and angles.

Advanced X-ray Spectroscopy (XPS, XANES, EXAFS) for Electronic Structure and Bonding

Advanced X-ray spectroscopy techniques can probe the elemental composition and electronic states of the atoms within the molecule.

X-ray Photoelectron Spectroscopy (XPS): Also known as ESCA (Electron Spectroscopy for Chemical Analysis), XPS is a surface-sensitive technique that provides information on elemental composition and, crucially, the chemical (oxidation) state of the elements. wikipedia.orgkratos.com An XPS analysis of this compound would yield binding energies for the core electrons of sulfur, chlorine, oxygen, and carbon. The precise binding energies would give insight into the bonding environment of these atoms.

X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS): These techniques, typically requiring a synchrotron source, provide more detailed information about a specific element. XANES can give information about the oxidation state and coordination geometry of the absorbing atom (e.g., sulfur or chlorine). EXAFS provides data on the local atomic environment, such as the bond distances and coordination numbers of the nearest neighboring atoms. These methods could provide a detailed picture of the local environment around the sulfur and chlorine heteroatoms.

Computational and Theoretical Studies of 6 Chloro 2 Phenyl 4h Thiochromen 4 One

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. nih.gov DFT methods, such as the widely used B3LYP functional combined with a suitable basis set like 6-311++G(d,p), can accurately predict molecular properties. nih.gov These calculations are fundamental for understanding the molecule's intrinsic characteristics in its most stable state. nih.gov

Geometry optimization is a computational process that seeks to find the coordinates of the atoms that correspond to the minimum energy of the molecule. youtube.commdpi.com For 6-chloro-2-phenyl-4H-thiochromen-4-one, this involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. nih.gov

The electronic structure analysis, derived from the optimized geometry, reveals the distribution of electrons within the molecule. This is often visualized using a Molecular Electrostatic Potential (MEP) map, which indicates regions of positive and negative electrostatic potential. researchgate.net Red-colored areas, typically around electronegative atoms like oxygen and chlorine, represent nucleophilic sites (electron-rich), while blue-colored areas denote electrophilic sites (electron-poor). researchgate.net Mulliken charge analysis further quantifies the partial charge on each atom, offering insights into the molecule's polarity and reactivity. mdpi.com For this compound, the carbonyl oxygen and the chlorine atom are expected to be regions of high electron density, while the hydrogen atoms and the carbonyl carbon are electron-deficient.

Table 1: Predicted Geometrical Parameters for the Thioflavone Core (Note: This table is illustrative, based on general principles of DFT calculations for related heterocyclic systems, as specific published data for this compound is not available.)

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C=O | ~1.23 |

| C-S | ~1.77 |

| C-Cl | ~1.74 |

| **Bond Angles (°) ** | |

| O=C-C | ~122 |

| C-S-C | ~101 |

| Dihedral Angles (°) |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. youtube.comyoutube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Table 2: Conceptual Frontier Molecular Orbital Properties (Note: This table presents conceptual properties and descriptors derived from FMO theory. Specific energy values require dedicated calculations.)

| Parameter | Description | Implication for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap suggests higher reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom/group to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | χ²/2η | Describes the ability of a species to accept electrons. |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations provide a detailed view of the molecule's conformational dynamics, flexibility, and interactions with its environment, such as a solvent. mdpi.comnih.gov

For this compound, a key area of conformational flexibility is the rotation of the C2-phenyl ring relative to the plane of the thiochromenone core. MD simulations can explore the potential energy surface associated with this rotation, identifying low-energy conformations and the barriers to interconversion between them. This analysis is crucial for understanding how the molecule's shape influences its ability to interact with biological targets. While specific MD studies on this compound are not prominent in the literature, the methodology is widely applied to similar flavonoid and heterocyclic structures to understand their dynamic behavior. researchgate.netrsc.org

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including identifying intermediates, transition states, and reaction pathways. chemrxiv.org

The synthesis of thioflavones can proceed through various routes, some of which involve catalysts. nih.gov DFT calculations can model these catalytic cycles step-by-step. For instance, in a copper-catalyzed synthesis, computations can map out the coordination of reactants to the metal center, the sequence of bond-forming and bond-breaking events, and the regeneration of the catalyst. nih.gov This provides a molecular-level understanding of the catalyst's role and can help in optimizing reaction conditions for better yields and selectivity. nih.gov

A critical aspect of reaction mechanism analysis is determining the energetics of the transformation. This involves calculating the relative energies of reactants, intermediates, transition states, and products to construct a reaction energy profile. The highest point on this profile corresponds to the transition state, and its energy relative to the reactants determines the activation energy of the reaction, which governs the reaction rate.

For a reaction like the dehydrogenation of a thiochroman-4-one (B147511) to form the corresponding thiochromen-4-one, computational methods can compare different potential pathways. nih.gov By calculating the activation barriers for each proposed step, the most energetically favorable pathway can be identified. These theoretical studies can validate or challenge proposed experimental mechanisms and guide the development of new synthetic strategies. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational technique aimed at uncovering a mathematical correlation between the chemical structure of a compound and its biological activity. While direct QSAR studies on "this compound" are not extensively documented in publicly available literature, the principles of QSAR are widely applied to the broader class of thiochromenone and chromone (B188151) derivatives to understand their interactions with biological systems. nih.govnih.gov

The foundation of QSAR lies in the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized into several types, including electronic, steric, and topological, and are correlated with the way a molecule interacts with its biological target.

For a molecule like "this compound," a variety of molecular descriptors would be calculated to model its biological interactions. These descriptors provide a quantitative representation of the molecule's physicochemical properties, which are crucial for its behavior in a biological environment.

Key Molecular Descriptors and Their Significance:

Electronic Descriptors: These descriptors are fundamental to understanding how a molecule will interact with electron-rich or electron-poor sites on a biological target. The presence of the chlorine atom at the 6-position and the sulfur atom in the thiochromenone core significantly influences the electronic landscape of the molecule.

Partial Atomic Charges: Calculating the charge on each atom helps to identify sites that are likely to engage in electrostatic interactions, such as hydrogen bonding or ionic interactions.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap is a key indicator of molecular reactivity.

Steric Descriptors: These descriptors relate to the size and shape of the molecule, which are determining factors for how well it can fit into the binding site of a biological target.

Molecular Volume and Surface Area: These provide a measure of the molecule's size and the extent of its potential contact with a receptor.

Principal Moments of Inertia: These descriptors define the three-dimensional shape of the molecule.

Topological Descriptors: These are derived from the two-dimensional representation of the molecule and describe aspects such as branching and connectivity.

Molecular Connectivity Indices: These indices quantify the degree of branching in the molecular structure.

Wiener Index: This is a distance-based topological index that reflects the compactness of the molecule.

| Descriptor Category | Descriptor Name | Hypothetical Value | Significance in Biological Interactions |

| Electronic | Dipole Moment (Debye) | 3.5 | Influences solubility and the ability to cross cell membranes; governs long-range electrostatic interactions with a binding site. |

| HOMO Energy (eV) | -6.8 | Indicates the propensity to donate electrons in a charge-transfer interaction. | |

| LUMO Energy (eV) | -1.5 | Indicates the propensity to accept electrons in a charge-transfer interaction. | |

| Steric | Molecular Volume (ų) | 250 | Determines the fit within a binding pocket; larger volumes may lead to steric hindrance. |

| Molecular Surface Area (Ų) | 300 | Represents the area of potential interaction with a biological target. | |

| Topological | Wiener Index | 1500 | Reflects the branching and compactness of the molecule, which can influence binding affinity. |

In QSAR studies of related compounds like 3-iodochromone derivatives, descriptors such as DeltaEpsilonC, T_2_Cl_6, and ZCompDipole have been found to be significant in influencing their biological activity. nih.govnih.gov This highlights the importance of both electronic and topological features in the interaction of these types of molecules with their biological targets.

Quantum Chemical Calculations for Spectroscopic Data Interpretation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting and interpreting the spectroscopic properties of molecules. researchgate.net These calculations provide a detailed understanding of the electronic structure and can accurately predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. mdpi.com

For "this compound," DFT calculations would be instrumental in assigning the signals observed in its experimental NMR and IR spectra.

The following tables present hypothetical, yet chemically reasonable, predicted NMR chemical shifts and IR vibrational frequencies for "this compound," based on quantum chemical calculations.

Predicted ¹H NMR Chemical Shifts:

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Rationale |

| H at C3 | 6.8 - 7.0 | Vinylic proton in conjugation with the carbonyl group and the sulfur atom. |

| Protons on the phenyl ring (ortho, meta, para) | 7.3 - 7.8 | Aromatic protons with shifts influenced by the electronic effects of the thiochromenone core. |

| H at C5 | 7.9 - 8.1 | Aromatic proton deshielded by the adjacent carbonyl group and the chlorine atom. |

| H at C7 and C8 | 7.4 - 7.7 | Aromatic protons on the chlorinated benzene (B151609) ring of the thiochromenone core. |

Predicted ¹³C NMR Chemical Shifts:

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C4 (Carbonyl) | 175 - 180 | Characteristic shift for a carbonyl carbon in a conjugated ketone. |

| C2 | 150 - 155 | Vinylic carbon attached to the sulfur atom and the phenyl group. |

| C3 | 125 - 130 | Vinylic carbon adjacent to the carbonyl group. |

| Carbons of the phenyl ring | 128 - 135 | Aromatic carbons with shifts dependent on their position relative to the thiochromenone core. |

| C6 (bearing Cl) | 130 - 135 | Aromatic carbon attached to the chlorine atom; the shift is influenced by the inductive and resonance effects of the chlorine. |

| C4a, C5, C7, C8, C8a | 120 - 140 | Aromatic carbons of the thiochromenone core. |

Predicted IR Vibrational Frequencies:

| Functional Group | Predicted Frequency (cm⁻¹) | Rationale |

| C=O (carbonyl) stretch | 1630 - 1650 | The frequency is lowered due to conjugation with the double bond and the aromatic ring. |

| C=C (aromatic) stretch | 1580 - 1600 | Characteristic stretching vibrations of the aromatic rings. |

| C-Cl stretch | 700 - 800 | Stretching vibration of the carbon-chlorine bond. |

| C-S stretch | 680 - 720 | Stretching vibration of the carbon-sulfur bond within the heterocyclic ring. |

These predicted spectroscopic values, derived from quantum chemical calculations, serve as a valuable guide for the experimental characterization of "this compound" and aid in the unambiguous assignment of its spectral features.

Mechanistic Investigations of Biological Interactions of Thiochromenones Excluding Clinical Data

Enzyme Inhibition Mechanisms of Thiochromenone Scaffolds

Thiochromenone-based compounds have demonstrated the ability to inhibit a variety of enzymes critical for the progression of diseases. The core structure serves as a versatile scaffold for designing potent and selective enzyme inhibitors. For instance, various thiochromane derivatives have been identified as inhibitors of enzymes such as tyrosine kinases and carbonic anhydrases, which are implicated in cancer. nih.gov The inhibitory mechanism often involves the inhibitor molecule binding to the enzyme's active site or an allosteric site, thereby preventing the substrate from binding and halting the catalytic reaction. nih.gov

While specific studies on 6-chloro-2-phenyl-4H-thiochromen-4-one with N-Myristoyltransferase are not detailed in the provided results, the interaction of related thiochromenone derivatives with other enzymes provides insight into their mechanism of action. A notable example is the interaction of 4H-thiochromen-4-one 1,1-dioxide derivatives with trypanothione (B104310) reductase, a crucial enzyme for regulating oxidative stress in parasites like Leishmania. nih.gov Molecular docking studies have shown that these compounds can interact with key amino acids in the enzyme's binding pocket, including Ser-14, Leu-17, Trp-21, Ser-109, Tyr-110, and Met-113. nih.gov

In another example, the inhibitor TEI-6720, which has a different heterocyclic core but demonstrates a relevant inhibition mechanism, binds in a long, narrow channel leading to the molybdenum-pterin active site of xanthine (B1682287) dehydrogenase. nih.gov Although it does not directly coordinate with the molybdenum ion, it forms numerous hydrogen bonds and hydrophobic interactions with the protein, effectively blocking the substrate's access to the active site. nih.gov These interactions highlight the importance of both specific bonding and steric hindrance in the enzyme inhibition by such scaffolds.

Table 1: Key Molecular Interactions of Thiochromenone Derivatives with Target Enzymes

| Thiochromenone Derivative | Target Enzyme | Interacting Amino Acid Residues | Type of Interaction |

|---|

Allosteric modulation represents a sophisticated mechanism of enzyme inhibition where a molecule binds to a site distinct from the active site (orthosteric site), inducing a conformational change that alters the enzyme's activity. nih.gov This approach can offer greater subtype selectivity, as allosteric sites are often less conserved across receptor families than active sites. nih.govyoutube.com

The 4H-thiochromen-4-one 1,1-dioxide core has been identified as a "special allosteric modulator". nih.gov Studies on its effect against trypanothione reductase from tropical disease parasites indicate that these compounds bind to an allosteric site. nih.gov This binding leads to an interhelical disruption within the enzyme, modulating its function non-competitively. nih.gov Allosteric modulators can be categorized as positive (PAMs), which enhance the effect of the natural ligand, or negative (NAMs), which reduce it. nih.gov The binding of thiochromenone derivatives to an allosteric pocket in trypanothione reductase effectively inhibits its function, crucial for parasite survival. nih.gov This interaction highlights the potential of the thiochromenone scaffold in the development of next-generation, highly specific therapeutic agents. nih.govfrontiersin.org

Cellular Pathway Modulation by Thiochromenones (in vitro, mechanistic focus)

Beyond direct enzyme inhibition, thiochromenone derivatives exert their biological effects by modulating complex cellular pathways. These mechanisms often involve the disruption of cellular integrity or interference with fundamental biological processes like cell division and survival. nih.govnih.gov

The fungal cell wall and membrane are unique structures, composed primarily of chitin, glucans, and ergosterol, making them excellent targets for antifungal agents. nih.govmdpi.com The mechanism of action for some thiochromenone derivatives involves the disruption of these critical cellular barriers. nih.govnih.gov

In a study investigating thiochroman (B1618051) derivatives as fungicides against phytopathogenic fungi, a specific derivative, compound 12f, was found to exert its antifungal effect by significantly altering the mycelium structure. nih.govresearchgate.net Furthermore, it caused a remarkable increase in the permeability of the fungal cell membrane. nih.govresearchgate.net This disruption of membrane integrity leads to the leakage of cellular contents and ultimately cell death. mdpi.com This mechanism is a key aspect of the antifungal activity of these compounds, demonstrating their potential in combating fungal pathogens. nih.gov

Table 2: Antifungal Mechanistic Effects of a Thiochroman Derivative

| Compound | Organism | Mechanistic Effect | Reference |

|---|

Thiochromenones have been shown to interfere with a range of specific biological processes, leading to cellular dysfunction and death in target cells. One key process affected is the regulation of oxidative stress. nih.gov Derivatives of 4H-thiochromen-4-one 1,1-dioxide were shown to cause a significant increase in reactive oxygen species (ROS) levels in parasites. nih.gov This leads to strong mitochondrial perturbation and an imbalance in cellular homeostasis, ultimately resulting in the death of the parasite. nih.gov

In the context of cancer cells, certain chromone (B188151) derivatives have been shown to induce apoptosis and cause cell cycle arrest. nih.gov The mechanism for this involves the modulation of key regulatory proteins. These compounds were found to down-regulate the expression of Cyclin-Dependent Kinase 4 (CDK4) and the anti-apoptotic gene Bcl-2. nih.gov Concurrently, they up-regulated the expression of pro-apoptotic genes such as p53 and Bax. nih.gov This dual action of promoting cell death signals while inhibiting survival pathways highlights a potent mechanism of interference with cancer cell proliferation. nih.gov

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used to understand the interaction between a ligand, such as a thiochromenone derivative, and its protein target at a molecular level.

Docking studies on 4H-thiochromen-4-one 1,1-dioxide derivatives have provided significant insights into their binding with trypanothione reductase. nih.gov These in-silico studies showed a good correlation with experimental bioactivity data, confirming that the thiochromenone core can act as an allosteric modulator by interacting with key amino acids like Ser-14, Leu-17, and Trp-21 in the binding pocket. nih.gov

In another study, a series of 6-(1-arylmethanamino)-2-phenyl-4H-chromen-4-ones, which are structurally related to the target compound, were synthesized and assessed for antibacterial activity against S. aureus. researchgate.net Molecular docking studies were performed to understand the structure-activity relationship. Similarly, docking studies of other chromen-4-one derivatives against targets like cyclooxygenase (COX) enzymes and interleukin-13 have shown that these compounds can fit well into the active sites, with their binding energy correlating with their inhibitory activity. mdpi.comresearchgate.net For example, docking of a flavone (B191248) into COX-2 showed a strong binding affinity, which was consistent with its potent in-vitro inhibition. mdpi.com These computational studies are invaluable for rational drug design and for optimizing the structure of thiochromenone scaffolds to enhance their binding affinity and specificity for a given biological target. nih.govmdpi.com

Table 3: Examples of Molecular Docking Studies on Chromenone Scaffolds

| Compound Type | Target Protein | Key Finding from Docking Study |

|---|---|---|

| 4H-thiochromen-4-one 1,1-dioxide | Trypanothione Reductase | Binds to an allosteric pocket, interacting with Ser-14, Leu-17, Trp-21, etc. nih.gov |

| 6-(1-arylmethanamino)-2-phenyl-4H-chromen-4-one | S. aureus target | Used to rationalize antibacterial activity. researchgate.net |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | COX-2, AChE, BChE | Binding energies confirmed the potency observed in in-vitro assays. mdpi.com |

Identification of Key Amino Acid Residues in Binding Pockets

The interaction between thiochromenone derivatives and their biological targets is often characterized by specific contacts with key amino acid residues within the binding pocket. Computational and experimental studies have identified these residues, providing a molecular basis for the compounds' biological effects. For instance, in studies involving the 4H-thiochromen-4-one 1,1-dioxide core, a key scaffold related to this compound, specific interactions within the binding pocket have been mapped. These interactions are crucial for the compound's role as an allosteric modulator. researchgate.net

Analysis of the binding of the 4H-thiochromen-4-one 1,1-dioxide core to its target has identified several key amino acid residues responsible for stabilizing the complex. These include Ser-14, Leu-17, Trp-21, Ser-109, Tyr-110, and Met-113. researchgate.net The nature of these interactions, ranging from hydrogen bonds to hydrophobic contacts, dictates the orientation and affinity of the ligand. In other complex biological systems, selectivity for a target can be achieved through covalent binding to a uniquely positioned reactive cysteine within the ligand-binding domain (LBD). nih.gov

Table 1: Key Amino Acid Residues in Thiochromenone Binding

This table summarizes the amino acid residues identified as crucial for the interaction with the 4H-thiochromen-4-one 1,1-dioxide core, as detailed in molecular modeling studies.

| Amino Acid Residue | Potential Role in Interaction | Source |

| Ser-14 | Hydrogen bonding, polar contacts | researchgate.net |

| Leu-17 | Hydrophobic interactions | researchgate.net |

| Trp-21 | Hydrophobic/aromatic stacking | researchgate.net |

| Ser-109 | Hydrogen bonding, polar contacts | researchgate.net |

| Tyr-110 | Hydrogen bonding, aromatic stacking | researchgate.net |

| Met-113 | Hydrophobic/sulfur-based interactions | researchgate.net |

Theoretical Predictions of Ligand-Target Interactions

Theoretical predictions, primarily through molecular docking and other computational methods, have been instrumental in elucidating the ligand-target interactions of thiochromenone derivatives. These in-silico studies complement experimental data and provide a framework for understanding binding mechanisms at an atomic level. researchgate.net For the 4H-thiochromen-4-one 1,1-dioxide scaffold, computational studies predict that its binding can act as a special allosteric modulator, capable of causing interhelical disruption within the target protein. researchgate.net

These theoretical models help rationalize experimental trends and predict how structural modifications will affect binding affinity and biological activity. For example, computational studies on related heterocyclic systems have been used to understand how the electronic and steric properties of substituents influence reactivity and interaction with biological targets. researchgate.net Structural studies of some ligand-receptor complexes have revealed distinct pre- and post-covalent binding positions, suggesting that interactions in the pre-covalent state are key drivers for affinity. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of thiochromenones influences their biological activity. These studies systematically alter parts of the molecule to determine which functional groups and structural features are essential for interaction with biological targets. rsc.orgrsc.org The thiochromene scaffold is versatile, and its biological activity can be finely tuned by introducing various substituents at specific positions. nih.gov

Impact of Substituents on Biological Interaction Profile

The type and position of substituents on the thiochromenone ring system have a profound impact on the biological interaction profile. rsc.org The introduction of a chlorine atom, for instance, is a common strategy in medicinal chemistry to enhance biological activity. eurochlor.org This enhancement is often attributed to an increase in the molecule's lipophilicity, which can improve its ability to partition into cell membranes or the lipophilic domains of a protein. eurochlor.orgresearchgate.net

Specific SAR findings for thiochromanone derivatives include:

6-Position Substitution : Compounds featuring a chlorine substituent at the 6-position have demonstrated superior antibacterial activity. rsc.org This suggests that an electron-withdrawing group at this position is favorable for this specific biological endpoint.

4-Position Substitution : The addition of an oxime ether or oxime group at the 4-position was found to enhance antibacterial activity, while concurrently decreasing antifungal efficacy, indicating a trade-off in the activity spectrum based on this modification. rsc.org

2-Position Substitution : Incorporating a carboxamide linker at the 2-position was shown to improve both antibacterial and antifungal activities, highlighting the importance of this position for broad-spectrum antimicrobial properties. rsc.org

The electronic properties of substituents play a crucial role. The strong electron-withdrawing inductive effect of a chlorine atom can polarize adjacent moieties, potentially leading to increased hydrophobic interactions with a receptor. researchgate.net The size of the chlorine atom, as defined by its van der Waals radius, is also significant for steric effects, which can fix the molecule in a conformation necessary for optimal binding within a biological macromolecule. eurochlor.org

Table 2: Summary of Substituent Effects on Thiochromanone Activity

This table outlines the observed impact of different substituents on the biological activity of the thiochromanone scaffold based on SAR studies.

| Position of Substitution | Substituent | Observed Effect on Biological Activity | Source |

| 6-Position | Chlorine | Generally improved antibacterial results. | rsc.org |

| 4-Position | Oxime ether or Oxime group | Enhanced antibacterial activity but decreased antifungal efficacy. | rsc.org |

| 2-Position | Carboxamide linker | Improved both antibacterial and antifungal activities. | rsc.org |

| General | Electron-withdrawing groups | Can enhance antifungal activity on the thiochroman-4-one (B147511) ring. | rsc.org |

Influence of Sulfur Oxidation State on Biological Interactions

The oxidation state of the sulfur atom in the thiochromenone core is a critical determinant of its biological activity. rsc.org The sulfur can exist as a thioether (S), a sulfoxide (B87167) (SO), or a sulfone (SO2), and each state confers distinct physicochemical properties to the molecule. nih.gov Thioethers, sulfoxides, and sulfonium (B1226848) ions all engage in noncovalent interactions with proteins, but their polarity and conformational effects differ. nih.gov

The 4H-thiochromen-4-one 1,1-dioxide (sulfone) core has been identified as a highly active scaffold in assays against parasites like Leishmania donovani. researchgate.netrsc.org The sulfone group, reacting electronically with the carbonyl group through a double bond, is a key feature of these potent compounds. researchgate.net The modification of the sulfur atom can lead to interesting trade-offs in activity; for example, oxidation to a sulfoxide has been noted to affect the balance between anti-malarial and leishmanial activities. rsc.org This highlights that the oxidation state can be used to modulate target specificity and potency. rsc.org

Table 3: Sulfur Oxidation States in Thiochromenones

This table illustrates the different oxidation states of the sulfur atom within the thiochromenone heterocyclic core.

| Oxidation State | Chemical Group | Description |

| -2 | Thioether (-S-) | The foundational state in thiochromenones. |

| 0 | Sulfoxide (-SO-) | An intermediate oxidation state; introduces a chiral center at the sulfur atom. |

| +2 | Sulfone (-SO2-) | The highest oxidation state; significantly alters electronic properties and polarity. |

Role of Stereochemistry in Biological Recognition

Stereochemistry, the three-dimensional arrangement of atoms, has a crucial impact on the biological action of molecules as it affects target binding, metabolism, and distribution. nih.govlibretexts.org Biological systems, particularly enzymes and receptors, are chiral and can differentiate between stereoisomers of a ligand. libretexts.org

For thiochromenone derivatives, stereochemistry can play a significant role in several ways:

Chiral Centers : The introduction of substituents can create chiral carbons. More specifically, the oxidation of the sulfur atom from a thioether to a sulfoxide creates a stereogenic center at the sulfur itself. rsc.org

Differential Activity : Studies on related chiral compounds have shown that stereochemistry can lead to significant differences in biological activity. nih.gov Often, only one enantiomer shows significant potency, which can be due to a stereoselective uptake mechanism or a more efficient interaction with the biological target. nih.govresearchgate.net For example, with some compounds, the natural (5S, αS) isomers are consistently the most potent, while other isomers are significantly less active or even inactive. nih.gov

Conformational Flexibility : Saturated analogues like thiochromanes offer additional flexibility in terms of stereochemistry, which can be exploited to enhance drug-receptor interactions. nih.gov

Molecular modeling studies have shed light on the structural and stereochemical requirements for efficient interaction with biological targets. nih.govresearchgate.net While in some cases stereochemistry may only minimally affect the direct binding to a target, it can be the primary driver for potency by influencing processes like cellular transport. nih.govresearchgate.net

Derivatives and Analogues of 6 Chloro 2 Phenyl 4h Thiochromen 4 One: Synthetic Diversity and Research Utility

Synthesis of Novel Substituted Thiochromenone Analogues

The generation of novel analogues of 6-chloro-2-phenyl-4H-thiochromen-4-one is primarily achieved through synthetic strategies that allow for variations on both the 2-phenyl ring and the thiochromenone core itself.

A key strategy for diversifying the parent compound involves the introduction of various substituents onto the 2-phenyl ring. A concise and effective method for this is the palladium-catalyzed cross-coupling reaction between a 2-sulfinyl-thiochromone and a substituted arylboronic acid. nih.govacs.org This approach allows for the synthesis of a wide array of 2-aryl-4H-thiochromen-4-one derivatives in moderate to good yields. nih.govacs.org The reaction is generally tolerant of both electron-donating and electron-withdrawing groups on the arylboronic acid, enabling the creation of analogues with diverse electronic properties. acs.org

For instance, using this methodology, researchers have successfully synthesized analogues where the 2-phenyl ring is substituted with methoxy (B1213986) groups. nih.gov The synthesis of fluorinated analogues, such as 6-chloro-2-(4-fluorophenyl)chromen-4-one, has also been documented, highlighting the accessibility of halogenated derivatives. nih.gov The table below summarizes the synthesis of various 2-aryl-4H-thiochromen-4-one derivatives starting from the appropriately substituted thiochromone (B8434766) core and different arylboronic acids. nih.gov

Table 1: Synthesis of 2-Aryl-4H-thiochromen-4-one Analogues

| Substituent on 2-Phenyl Ring | Substituent on Thiochromenone Core | Resulting Compound Name | Reported Yield | Reference |

|---|---|---|---|---|

| None | 6-Methoxy | 6-Methoxy-2-phenyl-4H-thiochromen-4-one | 53% | nih.gov |

| 2-Methoxy | 6-Methoxy | 6-Methoxy-2-(2-methoxyphenyl)-4H-thiochromen-4-one | 33% | nih.gov |

| None | 6-Methyl | 6-Methyl-2-phenyl-4H-thiochromen-4-one | 52% | nih.gov |

| None | 6-Nitro | 6-Nitro-2-phenyl-4H-thiochromen-4-one | 57% | nih.gov |

Modifications to the thiochromenone core itself represent another important avenue for generating structural diversity. This includes altering the position or nature of the halogen substituent or changing the oxidation state of the sulfur heteroatom.

Cross-coupling reactions have demonstrated that the electronic effect and the position of substituents on the thiochromenone phenyl group have a relatively minor impact on reactivity, allowing for the synthesis of various halogenated patterns. acs.org For example, analogues such as 5-chloro-2-phenyl-4H-thiochromen-4-one and 2-phenyl-6-(trifluoromethyl)-4H-thiochromen-4-one have been successfully synthesized. nih.gov

Furthermore, the sulfur atom within the thiochromenone ring is susceptible to oxidation, providing a route to sulfoxide (B87167) and sulfone derivatives. organic-chemistry.org The oxidation of sulfides to sulfoxides can be achieved using various reagents, including hydrogen peroxide catalyzed by scandium triflate or using ion-supported hypervalent iodine reagents, which offer high chemoselectivity without over-oxidation. organic-chemistry.org For the synthesis of the corresponding sulfones, stronger oxidizing conditions or specific catalysts like niobium carbide with hydrogen peroxide can be employed. organic-chemistry.org This oxidation introduces a polar sulfone or sulfoxide group, which can significantly alter the molecule's physicochemical properties and its potential interactions with biological targets. researchgate.net The resulting 4H-thiochromen-4-one 1,1-dioxide core is an allosteric modification that can influence biological activity and selectivity. researchgate.net

Incorporation into Hybrid Molecules and Fused Ring Systems

The thiochromenone scaffold is a versatile building block that can be incorporated into more complex molecular architectures, such as hybrid molecules and fused ring systems. The inherent reactivity of the thiochromenone core, particularly the α,β-unsaturated ketone system, provides synthetic handles for further elaboration. nih.gov

For example, the carbonyl group at the C4 position can participate in condensation reactions with binucleophilic reagents to construct new heterocyclic rings fused to the thiochromenone system. A general approach involves reacting chalcone-like structures (which are structurally related to 2-phenyl-4H-thiochromen-4-ones) with reagents like guanidine (B92328) hydrochloride to yield fused pyrimidine (B1678525) rings. researchgate.net This suggests that this compound could be a suitable precursor for synthesizing novel fused heterocyclic systems, such as thiochromeno-pyrimidines.

Additionally, the synthesis of Schiff base derivatives by condensing primary amines with carbonyl compounds is a well-established method. nih.gov This reaction could be applied to the thiochromenone core to attach various molecular fragments, leading to hybrid molecules with potentially novel biological profiles. The ability to create such fused and hybrid structures significantly expands the chemical diversity derivable from the initial thiochromenone scaffold.

Structure-Activity Relationship (SAR) of Analogues in Investigating Biological Mechanisms (excluding efficacy)

The synthesis of diverse analogues is fundamental to establishing Structure-Activity Relationships (SAR). By systematically altering the structure of this compound and evaluating the effects of these changes on biological interactions, researchers can gain insights into the molecular mechanisms of action. This analysis focuses on how structural features influence target binding and ligand efficiency, independent of the ultimate therapeutic efficacy.

SAR studies aim to identify which parts of a molecule are essential for its interaction with a biological target. For the broader class of thiochromenones and their derivatives, several key structural features have been shown to influence target binding.

The oxidation state of the sulfur atom is a critical determinant. The transformation of the sulfide (B99878) to a sulfone (thiochromenone 1,1-dioxide) introduces a key hydrogen bond acceptor and alters the geometry of the heterocyclic ring. researchgate.net This modification can lead to enhanced selectivity and potency for certain targets, as the sulfonyl group's conformational constraint can optimize the molecule's presentation to the binding site. nih.gov For example, in a series of thiochromane analogues, the presence of a sulfonyl group was a crucial factor for improving selectivity for the α-1D-adrenergic receptor subtype. nih.gov

Substituents on the aromatic rings also play a significant role. SAR analyses have revealed that the incorporation of specific moieties, such as hydrazones on the thiochroman-4-one (B147511) core, can enhance interactions with parasite targets. rsc.org The nature and position of substituents are critical; for instance, the presence of a hydroxyl group at the 3-position of the thiochromenone ring has been highlighted as important for maintaining certain biological interactions. rsc.org These findings underscore the delicate balance of steric and electronic effects required for optimal binding to a target protein. nih.gov

Table 2: Structure-Activity Relationship (SAR) Insights for Thiochromenone Analogues

| Structural Modification | Observed Effect on Biological Interaction (Excluding Efficacy) | Reference |

|---|---|---|

| Sulfur oxidation to sulfone (SO₂) | Creates a conformationally constrained scaffold; can enhance binding selectivity. | nih.gov |

| Incorporation of hydrazone moieties | Enhanced interactions with key parasite targets. | rsc.org |

| Addition of a methylamino substituent via a linker | Demonstrated a 400-fold increase in binding selectivity for the α-1D-AR subtype over other α-AR subtypes. | nih.gov |

| Hydroxyl group at the 3-position | Considered important for maintaining the structural integrity needed for certain anti-microbial interactions. | rsc.org |

Ligand efficiency (LE) is a metric used to evaluate the binding energy of a molecule on a per-atom basis (excluding hydrogens). nih.gov It is a valuable tool in early-stage drug discovery for prioritizing compounds. LE helps to identify molecules that achieve a high binding affinity with a relatively low molecular weight, which is often a desirable characteristic for developing drug candidates. nih.gov

In the context of this compound analogues, analyzing LE would allow researchers to assess the quality of various substitutions. A modification that significantly increases molecular weight without a proportional increase in binding affinity would result in a lower LE, indicating an inefficient use of chemical space. Conversely, a small modification that leads to a substantial gain in affinity would have a high LE, marking it as a favorable path for optimization. nih.gov

Receptor occupancy refers to the fraction of a receptor pool that is bound by a ligand. Structural modifications can drastically alter a compound's ability to occupy a specific receptor, particularly in the presence of other potential binding sites. For example, a study on a thiochromane analogue with a methylamino substituent found that it not only had a high binding affinity but also exhibited over 400-fold subtype selectivity for the α-1D-AR over other adrenergic receptor subtypes. nih.gov This high degree of selectivity implies a superior fit and therefore a more favorable and specific receptor occupancy at the intended target. Such insights are crucial for designing molecules that interact cleanly with their intended biological partner, which is a key goal in modern drug discovery.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of thiochromen-4-ones is a well-established field, but there is a continuous drive towards more efficient and environmentally benign methods. Future research will likely focus on the development of synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry.

Key areas of development include:

Domino Reactions: The use of domino reactions, which involve multiple bond-forming events in a single pot, offers an elegant and efficient strategy for the synthesis of complex molecules. A domino reaction for the synthesis of thiochromenones from 1-(2-alkoxyaryl)-3-arylprop-2-yn-1-ones and sodium sulfide (B99878) has been reported, involving a sequential addition and cyclization process. Further exploration of such reactions could lead to more streamlined syntheses of 6-chloro-2-phenyl-4H-thiochromen-4-one and its derivatives.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times for the preparation of thiochromen-4-one derivatives, often with improved yields compared to conventional heating. Broader application of this technology can accelerate the synthesis of new compound libraries for screening.

Reusable Catalysts: The development and use of reusable solid acid catalysts for thiochromen-4-one synthesis represents a significant step towards sustainable chemistry. These catalysts can be employed under solvent-free conditions and recycled, minimizing waste and environmental impact.

Flow Chemistry: The adoption of continuous flow chemistry can offer advantages in terms of safety, process control, and scalability for the synthesis of thiochromenones.

Exploration of Novel Chemical Transformations of the Thiochromenone Core

The thiochromenone scaffold serves as a versatile building block for the synthesis of more complex heterocyclic systems. Future research will undoubtedly focus on uncovering novel chemical transformations of the this compound core to generate a wider diversity of molecular architectures. A key area of interest is the C-H functionalization of thiochromones, which allows for the direct introduction of substituents onto the scaffold in a more atom-economical manner than traditional cross-coupling reactions. This approach can provide access to novel derivatives with potentially enhanced biological activities.

Advanced Spectroscopic and Imaging Techniques for Deeper Mechanistic Understanding

A thorough understanding of the structure and behavior of this compound is crucial for its development. Advanced spectroscopic techniques are pivotal in this endeavor.

Vibrational Spectroscopy: A detailed analysis of the vibrational spectra of this compound has been conducted using FT-IR and FT-Raman spectroscopy, supported by Density Functional Theory (DFT) calculations. This has enabled a complete assignment of the molecule's vibrational modes.

Excited-State Dynamics: Time-resolved spectroscopy can be employed to investigate the excited-state dynamics of thiochromenones, providing valuable insights into their photophysical properties such as fluorescence and intersystem crossing.

Advanced Imaging: Techniques like fluorescence lifetime imaging microscopy (FLIM) and Förster resonance energy transfer (FRET) could be utilized to visualize the interactions of fluorescently-tagged thiochromenone derivatives within cellular environments, offering a deeper understanding of their mechanisms of action at a molecular level.

Interactive Data Table: Spectroscopic Data for this compound and its derivatives

| Compound | 1H NMR (CDCl3, 600 MHz) δ (ppm) | 13C NMR (CDCl3, 150 MHz) δ (ppm) | Mass Spec (HRMS) | Reference |

| This compound | 8.50 (d, 1H, J = 2.0 Hz), 7.67 (m, 2H), 7.59 (m, 1H), 7.50-7.45 (m, 3H), 7.27 (s, 1H) | 179.7, 153.3, 136.3, 135.9, 134.4, 132.1, 131.1, 129.5, 128.3, 128.0, 127.1, 123.3 | ESIMS [M+H]+ m/z 273.1 | |

| 6-chloro-2-(p-tolyl)-4H-thiochromen-4-one | 8.50 (s, 1H), 7.57 (m, 4H), 7.30 (m, 2H), 7.21 (s, 1H), 2.42 (s, 3H) | 179.8, 153.4, 141.7, 135.9, 134.3, 133.5, 132.2, 132.0, 130.1, 128.2, 128.0, 126.9, 122.9, 21.5 | [M+H]+ Calcd: 287.0297, Found: 287.0298 | |

| 6-chloro-2-(4-ethylphenyl)-4H-thiochromen-4-one | 8.51 (d, 1H, J = 2.1 Hz), 7.60 (m, 4H), 7.34 (m, 2H), 7.23 (s, 1H), 2.72 (dd, 2H, J = 7.6 Hz), 1.28 (t, 3H, J = 7.6 Hz) | 179.9, 153.5, 148.1, 136.0, 134.7, 133.8, 132.3, 132.1, 129.1, 128.4, 128.1, 127.1, 122.9, 29.0, 15.5 | [M+H]+ Calcd: 301.0454, Found: 301.0460 | |

| 6-chloro-2-(4-methoxyphenyl)-4H-thiochromen-4-one | 8.48 (d, 1H, J = 1.4 Hz), 7.61 (m, 2H), 7.53 (m, 2H), 7.17 (s, 1H), 6.99 (m, 2H), 3.86 (s, 3H) | 179.7, 162.1, 153.0, 135.8, 134.3, 132.1, 131.9, 128.5, 128.4, 128.2, 127.9, 122.0, 114.8, 55.6 | ESIMS [M+H]+ m/z 303.2 | |

| 6-chloro-2-(4-chlorophenyl)-4H-thiochromen-4-one | 8.50 (s, 1H), 7.59 (m, 4H), 7.48 (m, 2H), 7.18 (s, 1H) | 179.6, 151.9, 137.5, 135.5, 134.7, 134.6, 132.2, 132.0, 129.7, 128.2, 128.0, 123.5, 123.4 | ESIMS [M+Na]+ m/z 330.6 |

Integration of Artificial Intelligence and Machine Learning in Thiochromenone Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and materials science. In the context of thiochromenone research, these computational tools can be leveraged to:

Predict Biological Activity: AI/ML models can be trained on existing data to predict the biological activity of novel thiochromenone derivatives, thereby prioritizing the synthesis of the most promising candidates.

Optimize Synthesis: Machine learning algorithms can be used to predict optimal reaction conditions, improving the efficiency of synthetic routes.

De Novo Design: AI can be employed to design entirely new thiochromenone-based molecules with desired properties.

Investigation of Thiochromenone Scaffolds in Catalysis and Materials Science (non-biological applications)

Beyond their biological activities, thiochromenone scaffolds possess unique electronic and photophysical properties that make them attractive for non-biological applications.

Catalysis: Thiochromenone derivatives have the potential to act as organocatalysts in a variety of organic reactions. Future research could explore the catalytic activity of this compound and its analogs.

Materials Science: The thiochromenone core is a promising building block for the development of functional organic materials. Their incorporation into polymers or as components of organic light-emitting diodes (OLEDs) is an area of active investigation. The unique properties of these compounds could lead to the development of novel sensors, photoactive materials, and electronic devices.

Unraveling Undiscovered Biological Interaction Mechanisms (pre-clinical, non-therapeutic)

While the anticancer and antimicrobial properties of thiochromenones have been studied, the precise molecular targets and mechanisms of action are often not fully elucidated. Future pre-clinical research will aim to uncover these undiscovered biological interaction mechanisms.

Target Identification: Modern chemical biology and proteomic approaches can be used to identify the specific protein targets of this compound and related compounds.

Mechanism of Action Studies: For instance, this compound has been mentioned in research related to the inhibition of histone-lysine N-methyltransferase EZH2, a component of the Polycomb Repressive Complex 2 (PRC2) which is often dysregulated in cancer. Further studies are needed to confirm and characterize this interaction.

Exploring New Therapeutic Areas: Thiochromenone derivatives have also been investigated as selective inhibitors of monoamine oxidase B (MAO-B), suggesting their potential in the study of neurodegenerative diseases.

Addressing Challenges in the Derivatization and Scale-Up of Thiochromenone Synthesis

For any promising compound to move forward, the challenges associated with its synthesis and derivatization must be addressed.

Derivatization: The development of robust and regioselective methods for the derivatization of the thiochromenone core is crucial for generating a wide range of analogs for structure-activity relationship (SAR) studies. Overcoming challenges related to functional group compatibility and ring stability is a key objective.

Scale-Up: The transition from laboratory-scale synthesis to large-scale production presents significant hurdles, including ensuring process safety, maintaining product quality, and achieving economic viability. The development of scalable and robust synthetic routes for this compound is essential for its future potential.

Q & A

Q. Key Variables to Control :

- Temperature (optimal range: 70–90°C for cyclization).

- Stoichiometry of oxidizing agents to avoid over-oxidation.

Basic: How to structurally characterize this compound?

Methodological Answer:

Combine spectroscopic and crystallographic techniques:

- X-ray Crystallography : Use SHELX software for structure refinement. The thiochromenone ring typically adopts a planar conformation, with sulfur contributing to π-delocalization .

- NMR Spectroscopy : Confirm substituent positions via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ ~6.8–7.5 ppm for aromatic protons) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]<sup>+</sup> at m/z 298.5) .

Q. Table 1: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C15H9ClOS | |

| Melting Point | 218–220°C | |

| λmax (UV-Vis) | 285 nm (π→π*) |

Advanced: How to resolve contradictions between experimental and computational data (e.g., bond lengths, reactivity)?

Methodological Answer:

Re-examine Experimental Conditions : Ensure crystallographic data (e.g., SHELXL-refined structures) are collected at low temperatures (100 K) to minimize thermal motion artifacts .

Cross-Validation : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with X-ray data. Discrepancies >0.05 Å may indicate solvent effects or crystal packing .

Reactivity Studies : Use kinetic assays (e.g., HPLC monitoring) to validate computational predictions of nucleophilic attack sites .

Advanced: How does the sulfur atom influence conformation vs. oxygen analogs (e.g., chromenones)?

Methodological Answer:

Conformational Analysis : X-ray data show that sulfur’s larger atomic radius increases dihedral angles (e.g., 85.3° between thiochromenone and phenyl groups vs. 72.5° in chromenones) .

Electron Delocalization : UV-Vis and DFT studies reveal reduced π-conjugation in thio derivatives due to weaker S–C vs. O–C orbital overlap .

Q. Table 2: Comparative Conformational Data

| Compound | Dihedral Angle (°) | Ring Conformation | Reference |

|---|---|---|---|

| 6-Chloro-2-phenyl-thiochromenone | 85.3 | Planar | |

| 6-Chloro-2-phenyl-chromenone | 72.5 | Slightly puckered |

Advanced: What strategies optimize solubility for biological assays without structural modification?

Methodological Answer:

Co-solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain solubility while minimizing cytotoxicity .

Nanoparticle Encapsulation : Employ PLGA nanoparticles (size: 100–200 nm) to enhance aqueous dispersion .

pH Adjustment : Ionizable groups (e.g., keto-enol tautomers) can be exploited at physiological pH (7.4) .

Methodological: How to design comparative studies with oxygen analogs (chromenones)?

Methodological Answer:

Synthetic Parallelism : Synthesize analogs using identical conditions (e.g., Claisen-Schmidt condensation) to isolate sulfur’s effects .

Biological Assays : Test both compounds against the same targets (e.g., kinase inhibitors) to correlate structural differences with activity .

Computational Docking : Compare binding energies in protein active sites (e.g., AutoDock Vina) to identify sulfur-specific interactions .

Methodological: How to ensure reproducibility in synthetic protocols?

Methodological Answer:

Detailed Reaction Logs : Document exact stoichiometry, solvent grades, and purification steps .

Quality Control : Use HPLC (C18 column, acetonitrile/water) to verify purity (>98%) and identity (retention time ±0.2 min) .

Interlab Validation : Share samples with collaborators for independent characterization (e.g., NMR, XRD) .

Advanced: What are the best practices for stability studies under physiological conditions?

Methodological Answer:

Accelerated Degradation Tests : Incubate compounds in PBS (pH 7.4, 37°C) and analyze via LC-MS at 0, 24, 48 h .

Light Sensitivity : Store samples in amber vials; UV-Vis monitoring detects photodegradation products .

Thermal Stability : DSC/TGA analysis identifies decomposition thresholds (>220°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.